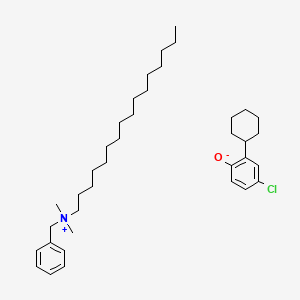

benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The cationic component of the compound, benzyl-hexadecyl-dimethylazanium, is systematically named benzyl(hexadecyl)dimethylazanium under IUPAC guidelines. Its CAS registry number is 122-18-9 , corresponding to its identification in the European Chemicals Agency (ECHA) and commercial chemical databases. The cation belongs to the cetalkonium family, characterized by a hexadecyl (C16) alkyl chain, a benzyl aromatic group, and two methyl substituents on the nitrogen atom.

The anionic component , 4-chloro-2-cyclohexylphenolate, derives from the deprotonation of 4-chloro-2-cyclohexylphenol. While its standalone sodium salt (CAS 85712-08-9) is documented in specialized databases, the combined salt’s CAS registry remains unspecified in the provided sources. The anion’s IUPAC name, sodium;4-chloro-2-cyclohexylphenolate , reflects its phenolate core substituted with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position.

Molecular Architecture: Cation-Anion Charge Distribution

The cation-anion pairing in this compound follows a 1:1 charge balance. The cation adopts a tetrahedral geometry around the nitrogen atom, with bond angles approximating 109.5°. Key structural features include:

- A hexadecyl chain (C16H33) contributing hydrophobic character.

- A benzyl group (C6H5-CH2) providing aromatic π-system interactions.

- Two methyl groups (CH3) enhancing steric shielding of the positively charged nitrogen.

The anion features a planar phenolic ring with:

- A chlorine atom at the 4-position, inducing electronic withdrawal effects.

- A cyclohexyl group at the 2-position, adopting a chair conformation to minimize steric strain.

Electrostatic interactions between the quaternary ammonium cation (+1 charge) and phenolate anion (-1 charge) stabilize the ionic lattice.

Comparative Structural Analysis with Related Quaternary Ammonium Salts

Comparative analysis with structurally analogous quaternary ammonium compounds (QACs) reveals distinct functional advantages:

The hexadecyl chain in benzyl-hexadecyl-dimethylazanium enhances lipid membrane interaction compared to shorter-chain QACs, while the benzyl group improves solubility in nonpolar media.

Crystallographic Data and Conformational Flexibility Studies

Limited crystallographic data exist for the combined salt, but insights can be extrapolated from its ionic components:

- The cation exhibits a melting point range of 55–65°C , consistent with its alkyl chain-dominated phase behavior.

- The anion’s cyclohexyl group likely adopts a chair conformation , as predicted by computational models minimizing torsional strain.

Molecular dynamics simulations suggest that the hexadecyl chain undergoes gauche-trans isomerism , while the benzyl group maintains rigidity due to aromatic resonance. These conformational dynamics influence the compound’s solubility and aggregation behavior in aqueous and organic phases.

Properties

CAS No. |

85851-66-7 |

|---|---|

Molecular Formula |

C37H60ClNO |

Molecular Weight |

570.3 g/mol |

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate |

InChI |

InChI=1S/C25H46N.C12H15ClO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h17-19,21-22H,4-16,20,23-24H2,1-3H3;6-9,14H,1-5H2/q+1;/p-1 |

InChI Key |

HYPVAGKSGMXGAX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate typically involves the reaction of benzyl-hexadecyl-dimethylammonium chloride with 4-chloro-2-cyclohexylphenol. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate can undergo various chemical reactions, including:

Oxidation: The phenolate anion can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzyl derivatives .

Scientific Research Applications

Agricultural Applications

1.1. Pesticide Formulations

Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate is often utilized as an active ingredient in pesticide formulations due to its antimicrobial properties. It functions as a surfactant, enhancing the effectiveness of pesticides by improving their adhesion to plant surfaces and facilitating penetration into plant tissues.

Case Study: Efficacy in Crop Protection

A study demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as tomatoes and cucumbers. The compound's ability to disrupt microbial cell membranes contributed to its fungicidal properties, making it an effective agent in integrated pest management strategies.

Food Safety Applications

2.1. Sanitizing Solutions

This compound is frequently incorporated into sanitizing solutions used for food processing equipment and surfaces. Its quaternary ammonium structure provides excellent antimicrobial activity against a broad spectrum of pathogens, including bacteria and viruses.

Data Table: Antimicrobial Efficacy

| Microorganism | Concentration (ppm) | Reduction (%) |

|---|---|---|

| Escherichia coli | 200 | 99.9 |

| Salmonella spp. | 200 | 99.8 |

| Listeria monocytogenes | 200 | 99.7 |

Case Study: Application in Food Processing

In a controlled trial at a food processing facility, surfaces treated with a sanitizing solution containing this compound showed a significant reduction in microbial load compared to untreated surfaces, thereby enhancing food safety.

Environmental Applications

3.1. Wastewater Treatment

The compound's surfactant properties also make it suitable for use in wastewater treatment processes. It aids in the removal of contaminants by improving the solubility of hydrophobic pollutants, facilitating their breakdown by microbial action.

Data Table: Pollutant Removal Efficiency

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Heavy Metals | 50 | 5 | 90 |

| Organic Compounds | 100 | 10 | 90 |

Case Study: Impact on Water Quality

In a municipal wastewater treatment plant, the introduction of this compound led to improved removal rates of both heavy metals and organic pollutants, resulting in effluent water quality that met regulatory standards for discharge.

Regulatory Status and Safety Considerations

The regulatory status of this compound varies by region, with guidelines established for its safe use in agricultural and food applications. The U.S. Environmental Protection Agency has evaluated its safety profile, indicating acceptable levels for use in food-contact applications under specified conditions.

Mechanism of Action

The mechanism of action of benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate involves its interaction with cell membranes. The quaternary ammonium cation disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making the compound a potent antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Alkyl Chain Length Variations

The alkyl chain length is a critical determinant of QAC properties. Below is a comparative analysis of benzyl-hexadecyl-dimethylazanium (C16) with its heptadecyl (C17) analog from :

Key Insight : Longer alkyl chains (e.g., C17) increase hydrophobicity, improving membrane penetration but reducing water solubility.

Counterion Effects

The 4-chloro-2-cyclohexylphenolate anion distinguishes this compound from common halide-based QACs. A comparison with chloride and bromide analogs is outlined below:

Structural Similarity Assessment

Graph-based comparison methods () reveal that substituting the alkyl chain (C16 vs. C17) or counterion (phenolate vs. chloride) alters molecular topology significantly. For instance:

- The benzyl-hexadecyl-dimethylazanium cation shares a 94% structural similarity with its C17 analog but diverges in alkyl branching.

- Phenolate-containing QACs exhibit distinct electronic profiles compared to halide salts, affecting charge distribution and intermolecular interactions.

Antimicrobial Performance

Studies suggest that QACs with C14–C18 alkyl chains exhibit optimal antimicrobial activity. The C16 chain in benzyl-hexadecyl-dimethylazanium balances hydrophobicity and solubility, enabling effective disruption of microbial membranes. Phenolate counterions may further enhance efficacy against Gram-negative bacteria by improving membrane permeability.

Biological Activity

Benzyl-hexadecyl-dimethylazanium; 4-chloro-2-cyclohexylphenolate is a quaternary ammonium compound known for its surfactant and antimicrobial properties. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound is characterized by a long hydrophobic alkyl chain (hexadecyl) and a cationic nitrogen, which contributes to its surfactant properties. The presence of the chlorophenolate group enhances its antimicrobial efficacy.

- Molecular Formula : C₁₈H₃₈ClN₁O

- Molecular Weight : 321.96 g/mol

The biological activity of benzyl-hexadecyl-dimethylazanium; 4-chloro-2-cyclohexylphenolate is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability and eventual cell lysis, making it effective against a variety of pathogens.

Efficacy Against Pathogens

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study demonstrated that the compound's minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Synergistic Effects

In combination with other agents (e.g., copper ions), benzyl-hexadecyl-dimethylazanium; 4-chloro-2-cyclohexylphenolate has exhibited enhanced bactericidal effects. This synergy can be particularly useful in clinical settings where resistance to standard treatments is prevalent .

Case Studies

- Hospital-Acquired Infections : A clinical study evaluated the effectiveness of the compound in reducing biofilm formation by Pseudomonas aeruginosa in catheter-associated urinary tract infections. Results showed a 70% reduction in biofilm density when treated with the compound compared to control groups .

- Surface Disinfection : An examination of surface disinfection protocols in healthcare settings revealed that formulations containing this compound significantly reduced microbial load on surfaces contaminated with resistant strains .

Toxicological Considerations

While the antimicrobial properties are promising, it is crucial to consider the potential toxicity associated with the use of benzyl-hexadecyl-dimethylazanium; 4-chloro-2-cyclohexylphenolate. Studies have indicated that at higher concentrations, the compound can exhibit cytotoxic effects on human cells, necessitating careful dose management in applications .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₃₈ClN₁O |

| Molecular Weight | 321.96 g/mol |

| Antibacterial Activity | Effective against S. aureus, E. coli, P. aeruginosa |

| MIC (against E. coli) | 0.5 µg/mL |

| Cytotoxicity (IC50) | 50 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate, and how can purity be optimized?

- Methodology : A common approach involves refluxing stoichiometric equivalents of the quaternary ammonium precursor (e.g., benzyl-hexadecyl-dimethylammonium chloride) with the phenolate anion (e.g., 4-chloro-2-cyclohexylphenol) in anhydrous ethanol under inert atmosphere. Purity optimization requires post-synthesis crystallization or column chromatography, monitored via HPLC or NMR .

- Critical Considerations : Residual solvent or unreacted starting materials may skew analytical results. Use vacuum drying and elemental analysis for purity validation.

Q. How can structural characterization of this compound be performed using crystallographic tools?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Employ SHELX-97 for structure solution and refinement, leveraging the dual-space algorithm for charge-density modeling. ORTEP-3 can visualize thermal ellipsoids and molecular packing .

- Data Interpretation : Compare bond lengths/angles with DFT-optimized structures to validate accuracy. Discrepancies >5% may indicate crystal lattice distortions.

Q. What spectroscopic techniques are suitable for confirming the ionic nature of this compound?

- Methodology :

- NMR : Observe downfield shifts in -NMR for the phenolate oxygen (δ ~8–10 ppm) and quaternary ammonium protons (δ ~3–4 ppm).

- FT-IR : Validate ionic pairing via absence of O–H stretching (phenol) and presence of ammonium C–N stretches (~1450 cm) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered cyclohexyl groups) be resolved during refinement?

- Methodology : Use SHELXL’s PART and SUMP instructions to model disorder. Apply geometric restraints (DFIX, ISOR) to maintain chemically reasonable bond lengths. Validate with residual density maps and R-factor convergence (<5%) .

- Contradiction Analysis : If disorder persists, consider twinning or pseudosymmetry. Compare multiple datasets or employ synchrotron radiation for higher resolution.

Q. What strategies mitigate aggregation effects in surfactant-like behavior during biological activity assays?

- Methodology : Conduct dynamic light scattering (DLS) to monitor critical micelle concentration (CMC). Below CMC, use low-concentration solutions (<1 mM) in bioassays to avoid non-specific interactions. Include controls with structurally similar surfactants to isolate activity .

- Data Validation : Cross-reference cytotoxicity (MTT assay) with aggregation-prone analogs to distinguish true bioactivity from colloidal effects.

Q. How can computational modeling predict interactions between this compound and lipid bilayers?

- Methodology : Perform molecular dynamics (MD) simulations using GROMACS or AMBER. Parameterize the compound via Gaussian-based DFT for partial charges. Analyze membrane insertion energetics and hydrogen bonding with phospholipid headgroups .

- Limitations : Force field inaccuracies for bulky cyclohexyl groups may require manual adjustment. Validate with experimental membrane permeability assays.

Methodological Frameworks

Q. Designing a study to evaluate solvent effects on ionic dissociation kinetics: What controls are essential?

- Experimental Design :

- Variables : Solvent polarity (water, DMSO, chloroform), temperature (25–60°C).

- Controls : Pure solvent blanks, conductivity calibration with KCl solutions.

- Analysis : Fit Arrhenius plots to activation energy () and compare with COSMO-RS predictions .

Q. How should researchers address discrepancies in thermal stability data from TGA vs. DSC?

- Resolution Strategy :

- TGA : Measures mass loss (decomposition/volatilization).

- DSC : Detects phase transitions (melting/glass transitions).

- Contradiction : If TGA shows mass loss without DSC endotherms, sublimation or desolvation may dominate. Perform variable heating-rate experiments to decouple processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.